7-Carboxy-7-deazaguanine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c8-7-10-4-3(5(12)11-7)2(1-9-4)6(13)14/h1H,(H,13,14)(H4,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUIRSLBMMTDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537629 | |
| Record name | 2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92636-62-9 | |
| Record name | 2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathway of 7 Carboxy 7 Deazaguanine
Overview of 7-Deazapurine Biosynthesis Preceding 7-Carboxy-7-deazaguanine Formation
The journey to CDG begins with fundamental building blocks and a series of enzymatic modifications.
Guanosine (B1672433) Triphosphate (GTP) as the Primary Biological Precursor
Guanosine triphosphate (GTP) is the established primary precursor for the biosynthesis of 7-deazapurines. asm.org Early radiolabeling studies demonstrated that the core structure of these molecules is derived from GTP. asm.orgnih.gov The biosynthesis of deazapurine-containing compounds, such as queuosine (B110006) and toyocamycin (B1682990), initiates with the conversion of GTP. nih.govnih.gov This foundational step underscores the central role of GTP in this significant metabolic pathway. asm.orgasm.org
Enzymatic Conversion to 6-Carboxy-5,6,7,8-tetrahydropterin (CPH4)
Following the initial involvement of GTP, a two-step enzymatic process leads to the formation of 6-carboxy-5,6,7,8-tetrahydropterin (CPH4). The first enzyme in this sequence is GTP cyclohydrolase I (GCH I), which converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H2NTP). nih.govnih.gov Subsequently, the enzyme 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD) catalyzes the conversion of H2NTP to CPH4. nih.govnih.govuniprot.org This intermediate, CPH4, is the direct substrate for the synthesis of this compound. nih.govnih.gov In Escherichia coli, the QueD enzyme, a homolog of 6-pyruvoyltetrahydropterin synthase (PTPS), is responsible for this conversion. nih.gov
The Enzymatic Formation of this compound: Focus on QueE
The pivotal and complex rearrangement leading to the formation of this compound is catalyzed by the enzyme QueE. nih.govacs.org This enzyme, also known as this compound synthase, facilitates the conversion of 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) to CDG with the concurrent loss of ammonia (B1221849). nih.govuniprot.org
QueE (this compound Synthase) Classification and Characteristics
QueE is classified as a carbon-nitrogen lyase with the systematic name 6-carboxy-5,6,7,8-tetrahydropterin ammonia-lyase. wikipedia.org It is a crucial enzyme in the biosynthesis of various 7-deazapurine-containing natural products, including the modified tRNA nucleoside queuosine. nih.govnih.gov The enzyme catalyzes a complex, radical-mediated ring contraction of CPH4 to form the characteristic pyrrolopyrimidine core of 7-deazaguanine (B613801). nih.govnih.govmit.edu
Membership in the Radical S-Adenosyl-L-methionine (SAM) Enzyme Superfamily
QueE belongs to the large and diverse radical S-adenosyl-L-methionine (SAM) enzyme superfamily. nih.govacs.orgwikipedia.orgmit.edu These enzymes are known for their ability to catalyze a wide array of complex chemical reactions by utilizing a highly reactive 5'-deoxyadenosyl radical. nih.govasm.org The radical SAM superfamily is characterized by a conserved cysteine-rich motif, typically CxxxCxxC, which is essential for their catalytic activity. asm.orgwikipedia.org QueE from Burkholderia multivorans, however, exhibits a non-canonical expanded cluster-binding motif, CX14CX2C. nih.govmit.edu
Cofactor Requirements: [4Fe-4S] Clusters and S-Adenosyl-L-methionine Interactions
Like other members of the radical SAM superfamily, QueE's catalytic activity is dependent on specific cofactors. It requires a [4Fe-4S] cluster and S-Adenosyl-L-methionine (SAM). uniprot.orgasm.orgresearchgate.net The [4Fe-4S] cluster is coordinated by three cysteine residues within the enzyme's structure. uniprot.org SAM binds to the unique fourth iron atom of this cluster. acs.orgnih.gov This interaction facilitates the reductive cleavage of SAM, generating a 5'-deoxyadenosyl radical that initiates the catalytic reaction by abstracting a hydrogen atom from the substrate. nih.govacs.orgnih.govnih.gov In addition to the iron-sulfur cluster and SAM, the activity of QueE is also dependent on the presence of Mg2+ ions. nih.govuniprot.orgacs.org
Interactive Data Tables
Enzymes in the
| Enzyme Name | Abbreviation | Function |
| GTP cyclohydrolase I | GCH I | Converts GTP to 7,8-dihydroneopterin triphosphate (H2NTP) |
| 6-carboxy-5,6,7,8-tetrahydropterin synthase | QueD | Converts H2NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) |
| This compound synthase | QueE | Converts CPH4 to this compound (CDG) |
Cofactors of QueE (this compound Synthase)
| Cofactor | Role |
| [4Fe-4S] cluster | Binds SAM and facilitates its reductive cleavage |
| S-Adenosyl-L-methionine (SAM) | Source of the 5'-deoxyadenosyl radical that initiates catalysis |
| Mg2+ | Essential for enzymatic activity |
Metal Ion Dependencies: Role of Magnesium (Mg2+) in QueE Catalysis
The catalytic activity of QueE exhibits a notable dependence on the presence of a divalent metal ion, specifically magnesium (Mg2+). nih.govacs.orgnih.gov This requirement for Mg2+ is a distinguishing feature among radical SAM enzymes and is essential for the efficient synthesis of CDG. acs.orgnih.gov
Crystal structure analysis reveals that the binding of the substrate, CPH4, to the QueE active site creates the binding pocket for the Mg2+ ion. nih.govmit.edu The magnesium ion then directly coordinates with the substrate, playing a crucial role in orienting it correctly for the subsequent radical-mediated reaction. nih.govmit.edu Computational studies suggest that the primary role of Mg2+ is not as a Lewis acid but rather to lock the substrate into its reactive conformation. acs.org This precise positioning is critical for the subsequent chemical steps. acs.org
The importance of Mg2+ is underscored by the observation that while other divalent cations can be investigated, they are significantly less effective at promoting the reaction. researchgate.net Monovalent cations like Na+ are unable to support the reaction efficiently, with calculations showing a significantly higher energy barrier for the key ring-contraction step in the presence of Na+ compared to Mg2+. acs.org This highlights the specific geometric and electronic requirements of the active site that are fulfilled by Mg2+. Interestingly, for some alternative, non-natural reactions catalyzed by QueE, the dependence on magnesium is not observed, suggesting that Mg2+ may also play a role in minimizing off-pathway reactivity with the natural substrate. acs.org
Table 1: Comparison of Metal Ion Effects on QueE Catalysis
| Metal Ion | Observed Effect on CDG Synthesis | Proposed Role |
| Magnesium (Mg2+) | Essential for efficient catalysis. nih.govnih.gov | Fixes the substrate in its reactive conformation. acs.org |
| Sodium (Na+) | Does not support efficient catalysis. acs.org | Leads to a higher energy barrier for the reaction. acs.org |
| Manganese (Mn2+) | Shows no acceleration of QueE activity. nih.gov | Does not effectively promote the necessary radical conformation. d-nb.info |
Catalytic Mechanism of this compound Synthesis by QueE
The conversion of CPH4 to CDG by QueE is a sophisticated process that leverages the power of radical chemistry to achieve a complex molecular rearrangement. researchgate.netnih.gov
The catalytic cycle is initiated by the reductive cleavage of S-adenosyl-L-methionine (SAM) by the [4Fe-4S] cluster of QueE, generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). nih.govnih.gov This radical then abstracts a hydrogen atom from the C-6 position of the CPH4 substrate. nih.govacs.org This initial hydrogen abstraction is the trigger for a cascade of events leading to the formation of the characteristic pyrrolopyrimidine core of CDG. researchgate.netnih.gov
Following the hydrogen abstraction, the substrate radical undergoes a complex ring contraction. nih.gov Computational studies suggest that this key step proceeds through a bridged intermediate rather than a ring-opening mechanism. acs.org This intricate rearrangement ultimately results in the formation of the five-membered pyrrole (B145914) ring fused to the pyrimidine (B1678525) ring, a defining feature of 7-deazaguanine compounds. nih.gov The reaction concludes with the elimination of ammonia. acs.org
While the primary catalytic activity of QueE with its natural substrate is a radical-mediated process, the enzyme's active site is capable of facilitating both polar and radical transformations, particularly with alternative substrates. researchgate.netnih.gov This dual reactivity highlights the chemical versatility of the QueE active site. nih.govresearchgate.net
When QueE is presented with 6-carboxypterin (6-CP), an oxidized analog of its natural substrate, under non-reducing conditions, a polar reaction occurs. nih.govresearchgate.net In this scenario, the carboxylate of 6-CP acts as a nucleophile, attacking the 5'-position of SAM to form an ester adduct, 6-carboxypterin-5'-deoxyadenosyl ester. researchgate.netnih.gov This reaction demonstrates the ability of the active site to promote a nucleophilic substitution reaction.
Conversely, under reducing conditions that favor the generation of the 5'-deoxyadenosyl radical, QueE catalyzes a radical addition reaction with 6-CP. nih.govresearchgate.net The 5'-dAdo• adds to the pterin (B48896) ring, leading to the formation of 6-deoxyadenosylpterin after oxidative decarboxylation. nih.gov The ability of QueE to catalyze these distinct chemical transformations underscores the enzyme's capacity to control and direct different reaction pathways depending on the substrate and the redox environment. nih.govnih.gov
QueE exhibits a high degree of specificity for its natural substrate, 6-carboxy-5,6,7,8-tetrahydropterin (CPH4). researchgate.net However, as discussed previously, the enzyme can also utilize alternative substrates, a phenomenon known as enzyme promiscuity. acs.orgwikipedia.org The most well-studied alternate substrate is 6-carboxypterin (6-CP), the oxidized analog of CPH4. researchgate.netnih.gov
The turnover of 6-CP by QueE is significantly slower than that of the natural substrate, CPH4. acs.org The ability of QueE to process 6-CP, albeit with different outcomes depending on the reaction conditions, provides valuable insights into the catalytic mechanism and the flexibility of the active site. researchgate.netacs.org Studies with substrate analogs are crucial for delineating the specific roles of active site residues and the magnesium ion in directing the catalytic activity of QueE. acs.org This promiscuity, while not the enzyme's primary function, highlights the evolutionary potential for enzymes to adapt to new substrates and reactions. researchgate.netnih.gov
Table 2: Substrate Utilization by QueE
| Substrate | Natural/Alternate | Product(s) |
| 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) | Natural | This compound (CDG) researchgate.net |
| 6-Carboxypterin (6-CP) | Alternate | 6-deoxyadenosylpterin (under reducing conditions) nih.gov, 6-carboxypterin-5'-deoxyadenosyl ester (under non-reducing conditions) nih.gov |
Downstream Metabolic Fates of this compound
Once synthesized, this compound serves as a precursor for further modifications in the biosynthesis of various 7-deazapurine-containing molecules. pnas.org
Conversion to 7-Cyano-7-deazaguanine (preQ0)
The immediate downstream metabolic fate of CDG is its conversion to 7-cyano-7-deazaguanine, also known as preQ0. pnas.orgebi.ac.uk This transformation is catalyzed by the enzyme 7-cyano-7-deazaguanine synthase (QueC). pnas.orgmdpi.com The formation of preQ0 is a critical step in the biosynthetic pathway leading to the hypermodified tRNA base queuosine and other related natural products. nih.govpnas.org The conversion of a carboxylic acid to a nitrile by QueC is a mechanistically intriguing reaction. arizona.edu
Role of 7-Amido-7-deazaguanine as a Biosynthetic Intermediate
In the biosynthesis of 7-deazaguanine derivatives, this compound (CDG) serves as a crucial precursor to 7-cyano-7-deazaguanine (preQ₀), a central intermediate in the pathway leading to modified nucleosides like queuosine and archaeosine (B114985). asm.orgpnas.orgacs.org The conversion of CDG to preQ₀ is a complex enzymatic process that proceeds through the formation of 7-amido-7-deazaguanine (ADG) as a key, albeit transient, intermediate. asm.orgresearchgate.netnih.gov
Adenylation of CDG : The first step is an ATP-dependent adenylation of the carboxyl group on CDG. This reaction activates the carboxylate for subsequent nucleophilic attack.
Formation of the Amide Intermediate : Following activation, ammonia acts as the nitrogen source, attacking the activated carboxyl group to form the stable amide intermediate, 7-amido-7-deazaguanine (ADG). nih.gov This step consumes one molecule of ATP. asm.org
Dehydration to Nitrile : The second ATP molecule is utilized in the final step, where the amide group of ADG is dehydrated to form the nitrile moiety of preQ₀. asm.org
This process highlights an elegant enzymatic strategy to synthesize a nitrile from a carboxylate via an amide intermediate. The discovery of ADG's role was essential to fully elucidating the biosynthetic route from GTP to preQ₀. pnas.orgacs.orgresearchgate.net While QueC enzymes in bacteria like Bacillus subtilis perform this function, similar activities are observed in other organisms, underscoring the conserved nature of this pathway. acs.org
Recent research has also identified pathways for the synthesis of 2'-deoxy-7-amido-7-deazaguanosine (dADG) in the DNA of certain bacteria, such as Salmonella Montevideo. nih.govnih.govmit.edu In this context, the enzyme DpdC, a homolog of QueC, is responsible for the formation of the amido-derivative. researchgate.netnih.gov However, the mechanism appears to differ, involving the hydrolysis of a pre-existing 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) that has been inserted into the DNA, rather than serving as a direct intermediate in the synthesis of the free preQ₀ base. nih.govnih.gov
Table 1: Key Molecules in the Conversion of CDG to preQ₀
| Molecule Type | Name | Abbreviation | Role in Pathway |
| Substrate | This compound | CDG | The starting molecule for the QueC-catalyzed reaction. acs.orgnih.gov |
| Intermediate | 7-Amido-7-deazaguanine | ADG | The stable amide intermediate formed from CDG and ammonia. asm.orgresearchgate.netnih.gov |
| Product | 7-Cyano-7-deazaguanine | preQ₀ | The final nitrile product, a key precursor for other deazaguanines. asm.orgpnas.org |
| Enzyme | 7-Cyano-7-deazaguanine synthase | QueC | Catalyzes the two-step conversion of CDG to preQ₀. asm.orgpnas.orgnih.gov |
| Co-substrate | Adenosine triphosphate | ATP | Provides the energy for the activation and dehydration steps. asm.orgacs.org |
| Nitrogen Source | Ammonia | NH₃ | Donates the nitrogen atom for the formation of the amide intermediate. acs.orgnih.gov |
Structural Biology and Mechanistic Elucidation of Quee
High-Resolution Structural Analysis of QueE Homologs
High-resolution X-ray crystallography has been instrumental in dissecting the structural intricacies of QueE and its homologs, providing a foundation for understanding its unique catalytic mechanism. These studies have revealed both conserved features and surprising diversity within the QueE family.
Comparative Crystallographic Studies of QueE from Bacterial Species (e.g., Escherichia coli, Bacillus subtilis, Burkholderia multivorans)
Crystal structures of QueE from several bacterial species, including Escherichia coli (EcQueE), Bacillus subtilis (BsQueE), and Burkholderia multivorans (BmQueE), have been determined, offering a comparative view of this enzyme family. nih.govrcsb.org While all three homologs catalyze the same chemical reaction, they exhibit significant structural variations. nih.gov
The structure of BmQueE, the first to be solved, revealed a "pared-down" β6/α3 architecture, a drastic deviation from the canonical (β/α)6 "AdoMet radical core" fold observed in most AdoMet radical enzymes. nih.gov It also possesses an expanded cluster-binding motif, CX₁₄CX₂C, instead of the typical CX₃CXΦC motif. nih.govmit.edu In contrast, the structure of BsQueE is more aligned with the classical AdoMet radical enzyme fold. rcsb.org The EcQueE structure represents an intermediate between these two extremes. nih.gov
These structural differences are hypothesized to be related to the specific recognition of their cognate physiological reductants, flavodoxins. nih.govrcsb.org The surface regions around the [4Fe-4S] cluster, where flavodoxin binds to deliver an electron for radical generation, show notable variations in structure and electrostatics among the homologs. nih.gov This suggests that charge and surface complementarity play a crucial role in the specific interaction between a QueE enzyme and its particular flavodoxin partner. nih.gov
| QueE Homolog | PDB Accession Code | Resolution (Å) | Key Structural Features |
| Burkholderia multivorans | 4NJI | 2.2 | Hypermodified (β6/α3) core, expanded CX₁₄CX₂C cluster-binding motif. nih.govmit.edu |
| Escherichia coli | 6NHL | Not specified in snippets | Intermediate structural features between BmQueE and BsQueE. rcsb.org |
| Bacillus subtilis | Not specified in snippets | Not specified in snippets | More classical AdoMet radical enzyme fold. rcsb.org |
Analysis of the Active Site Architecture and Ligand Binding in QueE
The active site of QueE is meticulously organized to facilitate the complex radical-mediated rearrangement. In the structure of BmQueE complexed with the substrate CPH₄, the substrate binds perpendicularly to the [4Fe-4S]-bound AdoMet. nih.govmit.edu This orientation strategically places the C6 hydrogen atom of CPH₄ in close proximity (3.9 Å) to the C5' of AdoMet, poised for abstraction by the 5'-deoxyadenosyl radical. nih.gov
Interestingly, the crystal structure of EcQueE in its apo form (without any bound ligand) reveals that the active site is not pre-organized to bind AdoMet, suggesting that ligand binding induces a conformational change. mit.edu Despite this, the residues involved in AdoMet and substrate binding are generally well-conserved across the QueE homologs. plos.orgmit.edu
Conformational Dynamics of QueE and Its Relationship to Enzymatic Function
The catalytic efficiency of enzymes is intrinsically linked to their conformational flexibility and dynamics. nih.gov While direct, detailed studies on the conformational dynamics of QueE are not extensively covered in the provided search results, the structural comparisons of its homologs strongly imply that dynamic changes are crucial for its function. The observation that the EcQueE active site is not pre-organized for AdoMet binding points to an induced-fit mechanism, a process reliant on protein flexibility. mit.edu
Furthermore, the concept that subtle structural changes can significantly impact long-range conformational dynamics and ligand specificity is a well-established principle in enzymology. researchgate.net The variations observed in the QueE family, likely driven by the need to interact with different flavodoxin partners, underscore how evolutionary pressures can shape the dynamic landscape of an enzyme to modulate its interactions and, consequently, its activity. nih.gov The interplay between conformational dynamics and substrate binding is a general property that regulates enzymatic activity. rsc.org
Theoretical and Computational Approaches to Elucidate QueE Catalysis
To gain deeper insights into the intricate chemical transformations catalyzed by QueE, researchers have turned to theoretical and computational methods. These approaches complement experimental data by providing a dynamic and energetic view of the reaction mechanism.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies on QueE Reaction Mechanism
Quantum mechanics/molecular mechanics (QM/MM) is a powerful computational method that allows for the study of enzymatic reactions by treating the chemically active region (the active site) with high-level quantum mechanics, while the surrounding protein and solvent are described by more computationally efficient molecular mechanics. nih.govriken.jp
A series of docking, molecular dynamics (MD), and QM/MM studies on QueE have highlighted the critical role of the divalent metal ion and substrate deformation in stabilizing the reactant complex and facilitating catalysis. researchgate.net These computational investigations have provided a molecular-level rationale for the radical-mediated ring contraction. Modeling of a proposed gem-amino carboxylic acid pyrrole-like intermediate suggests that the exocyclic C7 nitrogen radical is positioned proximal to the C5' of the 5'-deoxyadenosine, poised to abstract a hydrogen atom and regenerate the AdoMet cofactor. nih.gov
Interactions of QueE with Physiological Reductants, such as Flavodoxin
The catalytic cycle of QueE, like other AdoMet radical enzymes, is initiated by the reduction of its [4Fe-4S] cluster to the catalytically active [+1] state. nih.gov While artificial reductants like dithionite (B78146) can be used in vitro, higher enzymatic activities are achieved with biological reducing systems. nih.gov For QueE, the physiological reductant is typically a flavodoxin. nih.govnih.gov
Biological Roles and Derivatives of 7 Carboxy 7 Deazaguanine
Incorporation into Ribonucleic Acids (RNA)
7-deazaguanine (B613801) derivatives are well-known hypermodified nucleosides found in tRNA. CDG is a key precursor in the synthesis of two such critical molecules: queuosine (B110006) in bacteria and eukarya, and archaeosine (B114985) in archaea.
Queuosine (Q) is a complex, hypermodified nucleoside found at the wobble position (position 34) of tRNAs with a GUN anticodon, specifically those for histidine, aspartic acid, asparagine, and tyrosine. nih.gov Its presence is crucial for translational fidelity and efficiency. The biosynthesis of Q begins with guanosine-5'-triphosphate (GTP) and proceeds through a multi-step enzymatic pathway to produce the key intermediate, 7-cyano-7-deazaguanine (preQ₀). nih.govnih.gov
The formation of 7-carboxy-7-deazaguanine (CDG) is a critical step in this pathway. The enzyme this compound synthase, also known as QueE, catalyzes the conversion of 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) into CDG. mmu.ac.uknih.gov This reaction involves a unique radical-mediated ring contraction. Following its synthesis, CDG is then converted into 7-amido-7-deazaguanine (ADG), which is subsequently processed to form preQ₀ by the enzyme 7-cyano-7-deazaguanine synthase (QueC) in an ATP-dependent reaction. nih.gov From preQ₀, the pathway diverges to produce queuosine through several additional enzymatic modifications after being inserted into the tRNA.
Table 1: Key Enzymes in the Biosynthesis of preQ₀ from GTP
| Enzyme | Gene | Function |
| GTP cyclohydrolase I | folE | Converts GTP to dihydroneopterin triphosphate (H₂NTP). |
| 6-carboxy-5,6,7,8-tetrahydropterin synthase | queD | Converts H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄). nih.gov |
| This compound synthase | queE | Converts CPH₄ to this compound (CDG). mmu.ac.uknih.gov |
| 7-cyano-7-deazaguanine synthase | queC | Converts CDG to 7-cyano-7-deazaguanine (preQ₀) via an ADG intermediate. nih.gov |
Archaeosine (G+) is a structurally unique modified nucleoside found exclusively in the tRNA of Archaea. nih.gov It is typically located at position 15 in the dihydrouridine (D) loop, a position critical for stabilizing the tertiary structure of tRNA. nih.govasm.org
The biosynthetic pathway for archaeosine shares its initial steps with the queuosine pathway in bacteria, starting from GTP and proceeding through the formation of this compound (CDG) and subsequently 7-cyano-7-deazaguanine (preQ₀). nih.govpnas.org Therefore, CDG is also an essential precursor for archaeosine.
The divergence from the queuosine pathway occurs after the synthesis of preQ₀. nih.gov In Archaea, the enzyme archaeal tRNA-guanine transglycosylase (aTGT) directly inserts the preQ₀ base into tRNA at position 15, exchanging it with a genetically encoded guanine (B1146940). nih.govnih.gov Following its insertion into the tRNA, preQ₀ is then converted into archaeosine by the action of the enzyme archaeosine synthase (ArcS), among other enzymes depending on the specific archaeal lineage. nih.govresearchgate.net
Role in Deoxyribonucleic Acid (DNA) Modifications
While 7-deazaguanine derivatives were initially thought to be confined to tRNA, recent discoveries have revealed their presence in the DNA of various bacteriophages and bacteria. This finding has unveiled a fascinating crosstalk between RNA and DNA modification pathways. nih.gov
The discovery of 7-deazaguanine derivatives in DNA stemmed from the identification of large gene clusters in some bacteria and phages that contained homologs of genes involved in queuosine and archaeosine biosynthesis. pnas.org Specifically, the presence of paralogs of the tRNA-guanine transglycosylase (TGT) gene alongside preQ₀ synthesis genes led to the hypothesis that these organisms could insert 7-deazaguanine bases into their DNA. pnas.orgnih.gov
This hypothesis was confirmed through mass spectrometry analysis of DNA from various organisms, including the bacterium Salmonella enterica serovar Montevideo and the Enterobacteria phage 9g. pnas.orgresearchgate.net These analyses identified several 2'-deoxy-7-deazaguanosine derivatives, demonstrating that the biosynthetic machinery for tRNA modification had been adapted for use in DNA. pnas.orgoup.com
Among the various 7-deazaguanine derivatives found in DNA, 2'-deoxy-7-carboxy-7-deazaguanine (dCDG) has been identified as a novel epigenetic mark. bohrium.comoup.com The discovery of dCDG, along with other derivatives like 2'-deoxy-preQ₀ (dPreQ₀) and 2'-deoxy-7-amido-7-deazaguanosine (dADG), has expanded the known diversity of DNA modifications. pnas.orgoup.combohrium.com
The presence of these modifications has been confirmed in a range of phylogenetically diverse bacteria and phages. pnas.org For example, dPreQ₀ and dADG were detected in the DNA of Salmonella enterica serovar Montevideo, which possesses a specific gene cluster (named dpd for 7-deazapurine in DNA) responsible for these modifications. pnas.orgpdx.edu The dCDG modification itself represents a precursor to other deazaguanine derivatives in DNA, mirroring the role of CDG in the RNA modification pathways. researchgate.net
Table 2: Examples of 7-Deazaguanine Derivatives Found in DNA
| Derivative | Abbreviation | Organism(s) where detected |
| 2'-deoxy-7-cyano-7-deazaguanosine | dPreQ₀ | Salmonella enterica serovar Montevideo, Escherichia phage CAjan pnas.orgoup.com |
| 2'-deoxy-7-amido-7-deazaguanosine | dADG | Salmonella enterica serovar Montevideo, Campylobacter phage CP220 oup.comnih.gov |
| 2'-deoxyarchaeosine | dG+ | Enterobacteria phage 9g researchgate.net |
| 2'-deoxy-7-carboxy-7-deazaguanine | dCDG | Various phages bohrium.comoup.com |
Contribution to Cellular Adaptation and Defense Mechanisms
The incorporation of 7-deazaguanine derivatives into DNA is not a random occurrence; it serves critical functions in cellular adaptation and defense, particularly in the ongoing evolutionary conflict between bacteria and bacteriophages. asm.org
In bacteriophages, these DNA modifications act as a sophisticated defense mechanism to evade the host bacterium's restriction-modification (R-M) systems. researchgate.net R-M systems are a primary form of bacterial innate immunity that uses restriction enzymes to cleave foreign DNA at specific recognition sites. By replacing guanine with a 7-deazaguanine derivative at these sites, the phage DNA becomes unrecognizable to many restriction enzymes, thus protecting it from degradation. researchgate.netnih.gov This anti-restriction strategy allows the phage to replicate successfully within the host. In some viruses, the replacement of guanine can be extensive, with these modified bases becoming the primary carriers of genetic information. nih.gov
Conversely, in bacteria, these modifications are part of their own defense systems. The dpd gene cluster found in bacteria like S. Montevideo functions as a novel R-M system. pdx.eduresearchgate.net The bacteria modify their own DNA with 7-deazaguanine derivatives (the "modification" component), which protects it from a cognate restriction enzyme (the "restriction" component) that will degrade any incoming, unmodified DNA, such as that from an invading phage. pnas.org This self-nonself discrimination is a fundamental aspect of bacterial defense. nih.govasm.org
Modulation of Translation Efficiency and Fidelity via tRNA Modifications
Derivatives of this compound are crucial for the post-transcriptional modification of transfer RNA (tRNA), which in turn modulates the efficiency and fidelity of protein translation nih.govnih.govmmu.ac.uk. The most well-characterized of these derivatives is queuosine (Q), a hypermodified nucleoside found at the wobble position (position 34) of tRNAs with GUN anticodons. These tRNAs are responsible for translating the codons for asparagine, aspartic acid, histidine, and tyrosine nih.gov.
The influence of queuosine on translation is summarized in the table below:
| Feature | Role of Queuosine (Q) Modification |
| Location | Wobble position (34) of tRNAs with GUN anticodons |
| Amino Acids | Asparagine, Aspartic Acid, Histidine, Tyrosine |
| Function | Enhances translational fidelity and efficiency |
| Mechanism | Stabilizes codon-anticodon pairing for NAU codons |
| Impact | Prevents frameshifting and mistranslation |
Roles in Cellular Stress Resistance
Deazaguanine derivatives, particularly queuosine, have been implicated in the cellular response to various stressors, including oxidative and metal stress nih.govnih.govmmu.ac.uknih.gov. The modification of tRNA with queuosine appears to be a dynamic process that allows cells to adapt their translational program in response to environmental challenges.
Under conditions of oxidative stress, there is a strategic shift in mRNA translation to favor the synthesis of antioxidant proteins nih.gov. The presence of queuosine in specific tRNAs facilitates the translation of mRNAs enriched in codons that are read by these modified tRNAs, thereby promoting the production of proteins essential for stress mitigation nih.govnih.govbiorxiv.org. In the absence of queuosine, cells can exhibit increased sensitivity to certain stressors and may accumulate misfolded proteins, triggering a broader cellular stress response nih.govbiorxiv.org.
Studies in Escherichia coli have shown that a deficiency in queuosine leads to altered homeostasis of metal ions and an atypical oxidative stress response, resulting in increased resistance to nickel and cobalt but increased sensitivity to cadmium oup.com. In the eukaryotic parasite Entamoeba histolytica, queuine (B138834) uptake and its incorporation into tRNA enhances resistance to oxidative stress by inducing the expression of stress-response genes, including heat shock proteins and antioxidant enzymes nih.govbiorxiv.org.
Self-Nonself Discrimination and Host Evasion Strategies in Microbial Interactions
The modification of nucleic acids with 7-deazaguanine derivatives serves as a molecular signature that can be used for self-nonself discrimination, a critical aspect of microbial interactions and host-pathogen dynamics nih.govnih.govmmu.ac.uk. These modifications can influence the virulence of pathogenic bacteria and their ability to evade host immune systems.
In the context of the gut microbiome, there is a complex interplay where bacteria can be both producers and consumers of queuine and its precursors pnas.org. This competition for a key metabolic precursor can shape the composition and function of the microbial community. For some pathogenic bacteria, the ability to modify their tRNAs with queuosine is linked to their virulence. For instance, in Shigella flexneri, the enzyme responsible for incorporating queuine into tRNA, tRNA-guanine transglycosylase (TGT), is a key regulator of virulence by controlling the translation of a central virulence factor regulator asm.org.
Furthermore, the presence of these modifications can help microbes evade host defenses. By altering their own molecular patterns, they may avoid recognition by the host's immune surveillance mechanisms. The dynamic supply and demand for queuine within the host-microbiome ecosystem suggest that this modification pathway is a key battleground in the ongoing co-evolution of hosts and their resident microbes asm.org.
Anti-Restriction Systems in Bacteriophages
Bacteriophages, which are viruses that infect bacteria, have evolved sophisticated mechanisms to overcome the host's defense systems, such as restriction-modification (R-M) systems. One such strategy involves the modification of the phage's own DNA with 7-deazaguanine derivatives to protect it from being degraded by the host's restriction enzymes nih.govpnas.orgresearchgate.net.
The incorporation of 2'-deoxy-7-deazaguanine derivatives into the phage genome renders it resistant to a wide array of host restriction enzymes nih.govpnas.orgresearchgate.net. This anti-restriction mechanism is a powerful example of the evolutionary arms race between phages and bacteria. Phages often encode their own enzymes for the synthesis and incorporation of these modified bases into their DNA nih.govresearchgate.netresearchgate.net. For example, some phages carry the gene for a DNA transglycosylase, DpdA, which is essential for inserting the 7-deazaguanine base into the phage genome nih.govnih.govresearchgate.net.
The diversity of 7-deazaguanine modifications found in phage DNA is expanding, with recent discoveries of novel derivatives such as 2′-deoxy-7-carboxy-7-deazaguanine (dCDG) nih.govresearchgate.net. This suggests a rich and varied landscape of DNA modifications used by phages to ensure their survival and propagation within diverse bacterial hosts.
Precursor for Other Biologically Active Natural Products
Beyond its role in the modification of nucleic acids, the 7-deazaguanine scaffold, for which this compound is a key precursor, is a fundamental building block in the biosynthesis of a range of secondary metabolites with potent biological activities nih.govnih.govmmu.ac.ukresearchgate.net.
Role of 7-Deazaguanine Derivatives as Scaffolds in Secondary Metabolite Biosynthesis
The pyrrolo[2,3-d]pyrimidine core structure of 7-deazaguanine serves as a versatile scaffold for the synthesis of various natural products, including a number of nucleoside antibiotics nih.govresearchgate.net. One of the most prominent examples is toyocamycin (B1682990), an antibiotic produced by Streptomyces species that exhibits antifungal, antiviral, and antitumor activities rsc.orgnih.govnih.gov.
The biosynthesis of toyocamycin begins with guanosine (B1672433) triphosphate (GTP), which is converted through a multi-step pathway involving the formation of this compound to the 7-deazaguanine core nih.govresearchgate.netmdpi.com. This core is then further modified to produce the final toyocamycin structure. The pathway highlights the metabolic plasticity where a central intermediate in tRNA modification is also channeled into the production of secondary metabolites.
Genetic Basis and Evolutionary Dynamics of 7 Carboxy 7 Deazaguanine Metabolism
Genomic Organization of queE and Associated Biosynthetic Genes
The synthesis of CDG is catalyzed by the enzyme 7-carboxy-7-deazaguanine synthase, encoded by the queE gene. asm.orguni-goettingen.de QueE is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes, which are known for catalyzing complex chemical reactions. nih.govuni-goettingen.de The biosynthesis of the 7-deazapurine core, leading to the precursor molecule preQ₀, begins with guanosine-5'-triphosphate (GTP) and is accomplished through a conserved four-step enzymatic pathway. asm.orgnih.gov
The genes encoding the enzymes for this pathway are typically organized in clusters. The key enzymes and their corresponding genes are:
GTP cyclohydrolase I (GCHI) , encoded by folE, catalyzes the first step, which is shared with the folate biosynthesis pathway. nih.govnih.govpnas.org
6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD) , encoded by queD, performs the subsequent conversion. nih.gov
This compound synthase (QueE) , encoded by queE, catalyzes the radical-mediated ring contraction to form CDG. nih.govnih.gov
7-cyano-7-deazaguanine synthase (QueC) , encoded by queC, completes the synthesis of preQ₀ from CDG. nih.govpnas.org
This genetic linkage facilitates the coordinated expression and regulation of the biosynthetic pathway.
Identification of Gene Clusters Encoding 7-Deazapurine Modification Systems
Beyond the core biosynthetic pathway, genomic analyses have identified larger, more complex gene clusters dedicated to 7-deazapurine modifications, particularly for their insertion into DNA. pnas.org In certain bacteria, such as Salmonella enterica serovar Montevideo, these are known as dpd (7-deazapurine in DNA) clusters. nih.govpnas.org These clusters can be extensive, spanning approximately 20 kilobases, and are often located on genomic islands. pnas.org
The dpd clusters contain the core que biosynthetic genes alongside a suite of additional genes, designated dpdA through dpdK in S. Montevideo. pnas.orgoup.com These additional genes confer the ability to modify the organism's own DNA with 7-deazaguanine (B613801) derivatives and to restrict foreign DNA lacking these modifications, functioning as a novel type of restriction-modification (R-M) system. pnas.orgoup.com For instance, genetic studies have shown that dpdA, dpdB, and dpdC are required for the synthesis and insertion of 2'-deoxy-preQ₀ (dPreQ₀) and 2'-deoxy-7-amido-7-deazaguanosine (dADG) into DNA. nih.govoup.com The preQ₀ base serves as a common intermediate, branching into pathways for tRNA modification (queuosine synthesis) or DNA modification. nih.gov
| Gene | Protein Product | Function in 7-Deazapurine Metabolism | Reference |
|---|---|---|---|
| folE (queG) | GTP cyclohydrolase I (GCHI) | Catalyzes the first step in the pathway, converting GTP to dihydroneopterin triphosphate. | nih.govnih.govpnas.org |
| queD | 6-carboxytetrahydropterin synthase | Converts dihydroneopterin triphosphate to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄). | nih.gov |
| queE | This compound (CDG) synthase | Catalyzes the radical SAM-dependent conversion of CPH₄ to CDG. | nih.govasm.orguni-goettingen.de |
| queC | 7-cyano-7-deazaguanine synthase | Catalyzes the final two ATP-dependent steps to convert CDG to 7-cyano-7-deazaguanine (preQ₀). | nih.govpnas.org |
| dpdA (tgtA5) | DNA-preQ₀ transglycosylase | Inserts the preQ₀ base into DNA. A paralog of tRNA-guanine transglycosylase (TGT). | nih.govpnas.orgoup.com |
| dpdB | ATPase | Functions as an ATPase, likely providing energy for the DpdA-mediated transglycosylation reaction. | nih.govoup.com |
| dpdC | Amidase/Hydrolase | Converts preQ₀-modified DNA to ADG-modified DNA. | nih.govoup.com |
Horizontal Gene Transfer Events and Their Impact on the Dissemination of 7-Deazaguanine Pathways
The widespread but patchy distribution of the more complex dpd gene clusters across phylogenetically diverse bacteria is strong evidence of dissemination via horizontal gene transfer (HGT). pnas.org These clusters are frequently found within genomic islands, which are mobile genetic elements often associated with HGT. pnas.orgoup.com In many Enterobacteriaceae, the dpd cluster is specifically integrated at the leuX tRNA locus, a known hotspot for the integration of foreign DNA. pnas.org
The phylogenetic analysis of key genes within these clusters, such as dpdA (also known as tgtA5), further supports the role of HGT, as their evolutionary history does not align with the speciation history of the host organisms. pnas.org This lateral transfer has allowed for the rapid spread of this unique DNA modification and restriction system, providing recipient bacteria with a powerful defense mechanism against foreign DNA, such as invading bacteriophages. pnas.org The transfer is not limited to bacteria; genes for preQ₀ biosynthesis, including queE, have also been identified in various phage genomes, suggesting a dynamic exchange of these genetic modules between bacteria and their viruses. pnas.org
| Organism | Genomic Context of Cluster | Evidence for HGT | Reference |
|---|---|---|---|
| Salmonella enterica serovar Montevideo | ~20 kb dpd genomic island | Located at the leuX locus, a common integration site for mobile elements. | pnas.org |
| Kineococcus radiotolerans | dpd-like gene cluster present | Phylogenetically distant from Enterobacteriaceae, suggesting lateral transfer. | pnas.org |
| Comamonas testosteroni | dpd-like gene cluster present | Patchy distribution of the cluster among related species. | pnas.org |
| Various Bacteriophages (e.g., Phage 9g) | que and tgt-like genes present | Genomic context differs from bacterial clusters; co-occurs with phage-specific DNA processing enzymes. | pnas.org |
Transcriptional and Post-Transcriptional Regulatory Mechanisms of queE Expression
The expression of queE and associated genes is tightly controlled to meet cellular demands for 7-deazapurine compounds while avoiding unnecessary metabolic expenditure. Both transcriptional and post-transcriptional regulatory mechanisms have been identified.
In E. coli, the transcription of queE is under the control of the PhoQ/PhoP two-component signaling system. biocyc.org This system is activated by environmental stresses, including low magnesium levels and the presence of certain cationic antimicrobial peptides. nih.govnih.gov Under such stress conditions, the PhoQ/PhoP system upregulates queE expression. nih.gov This leads to an increase in QueE protein levels, which not only contributes to queuosine (B110006) biosynthesis but also triggers its secondary function: the protein localizes to the division septum and interacts with the FtsZ protein, leading to a blockage of cell division and cell filamentation. nih.govnih.gov
A distinct, post-transcriptional mechanism regulates the pathway in other bacteria, such as Bacillus subtilis. Here, the genes for queuosine biosynthesis are part of a regulon controlled by a preQ₁ riboswitch. uni-goettingen.de A riboswitch is a structured non-coding RNA element located in the 5' untranslated region of an mRNA. It directly binds a specific small molecule metabolite, in this case preQ₁, which is a downstream product of the pathway. uni-goettingen.denih.gov Binding of preQ₁ to the riboswitch induces a conformational change in the mRNA, leading to premature termination of transcription or inhibition of translation. This creates a negative feedback loop where the pathway's output molecule directly represses the expression of the genes responsible for its own synthesis.
Methodologies for Investigating 7 Carboxy 7 Deazaguanine and Its Pathways
In Vitro Enzymatic Reconstitution and Biochemical Characterization of QueE Activity
The study of 7-carboxy-7-deazaguanine (CDG) has been significantly advanced by the in vitro reconstitution of the enzymatic activity of CDG synthase (QueE). nih.gov This process is crucial because the substrate for QueE, 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄), is not commercially available and must be synthesized enzymatically. nih.govnih.gov The reconstitution involves combining purified QueE with its substrate and necessary cofactors to observe the conversion of CPH₄ to CDG. nih.gov
Researchers have successfully reconstituted the activity of QueE from various organisms, including Bacillus subtilis and Burkholderia multivorans, demonstrating that the methodologies are broadly applicable. nih.govnih.gov The process typically begins with the enzymatic synthesis of CPH₄ from GTP using GTP cyclohydrolase I (GCH I) and CPH₄ synthase (QueD). nih.govnih.gov Once CPH₄ is produced, it is incubated with purified QueE. nih.gov
Biochemical characterization of QueE from B. subtilis has revealed key kinetic parameters and cofactor requirements. Steady-state kinetic experiments have determined the Michaelis constant (Kₘ) for CPH₄ to be 20 ± 7 μM and the catalytic rate (kcat) to be 5.4 ± 1.2 min⁻¹. nih.govacs.org The apparent Kₘ for the essential cofactor S-adenosyl-L-methionine (SAM) is 45 ± 1 μM. nih.govnih.gov Furthermore, QueE activity is dependent on the presence of magnesium ions, with an apparent Kₘ of 0.21 ± 0.03 mM. nih.govacs.org A notable finding is that the SAM cofactor supports multiple turnovers, indicating it is regenerated after each catalytic cycle. nih.govacs.org
The in vitro system has also been instrumental in elucidating the reaction mechanism. By using isotopically labeled CPH₄, studies have implicated the 5'-deoxyadenosyl radical (5'-dAdo•), generated from the reductive cleavage of SAM, as the initiator of the ring contraction reaction by abstracting a hydrogen atom from C-6 of CPH₄. nih.govacs.org
Table 1: Kinetic Parameters for Bacillus subtilis QueE
| Substrate/Cofactor | Parameter | Value |
|---|---|---|
| 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) | Kₘ | 20 ± 7 μM |
| S-adenosyl-L-methionine (SAM) | Kₐₚₚ | 45 ± 1 μM |
| Magnesium (Mg²⁺) | Kₐₚₚ | 0.21 ± 0.03 mM |
| Overall Transformation | k꜀ₐₜ | 5.4 ± 1.2 min⁻¹ |
Advanced Spectroscopic Techniques for Mechanistic Elucidation of QueE
Advanced spectroscopic techniques have been indispensable in unraveling the intricate mechanism of the radical SAM enzyme QueE. nih.govnih.gov These methods have provided detailed insights into the electronic and structural properties of the iron-sulfur clusters that are central to QueE's catalytic activity. nih.govnih.gov
Mössbauer Spectroscopy: This technique has been particularly useful in characterizing the iron-sulfur clusters within QueE. wikipedia.org In studies of QueE from Bacillus subtilis, Mössbauer spectroscopy of samples enriched with ⁵⁷Fe revealed that the as-isolated enzyme contains a mixture of [4Fe-4S]²⁺ and [2Fe-2S]²⁺ clusters. acs.org After reconstitution, the dominant species becomes the [4Fe-4S]²⁺ cluster, which is essential for catalysis. nih.gov The isomer shift and quadrupole splitting values obtained from Mössbauer spectra are characteristic of these types of clusters and confirm their presence and state in the enzyme. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is used to study the paramagnetic species involved in the reaction, particularly the reduced [4Fe-4S]⁺ cluster and the 5'-deoxyadenosyl radical. nih.gov In the case of QueE, EPR spectra recorded at low temperatures show signals characteristic of a reduced [4Fe-4S]⁺ cluster after the addition of a reducing agent like sodium dithionite (B78146). nih.gov This spectroscopic evidence is crucial for confirming the presence of the catalytically active state of the enzyme.
UV-Visible Spectroscopy: UV-visible spectroscopy provides information about the iron-sulfur clusters in QueE. nih.gov The absorption spectrum of the reconstituted enzyme typically shows a broad absorbance band around 410 nm, which is characteristic of [4Fe-4S] clusters. nih.gov The ratio of absorbance at 410 nm to 280 nm (A₄₁₀/A₂₈₀) is often used as an indicator of the purity and cluster content of the enzyme preparation. nih.gov
Together, these spectroscopic methods have established that QueE is a homodimeric enzyme, with each monomer containing a single [4Fe-4S] cluster that is essential for the reductive cleavage of SAM and the initiation of the radical-based reaction mechanism. nih.govnih.gov
Genetic Manipulation and Mutant Analysis in Model Organisms to Probe Biological Roles
Genetic manipulation and the analysis of mutants in model organisms like Escherichia coli have been crucial for understanding the biological roles of this compound and the broader queuosine (B110006) biosynthetic pathway. asm.orgplos.org These techniques allow researchers to investigate the function of specific genes by observing the phenotypic changes that occur when they are deleted or mutated.
In E. coli, the deletion of genes in the queuosine pathway has been shown to affect various cellular processes. For example, a genetic screen was developed to identify the gene responsible for the lack of queuosine modification in a particular E. coli strain. asm.org This led to the identification of queC (formerly ybaX) and provided the first genetic evidence for its involvement in an early step of the pathway, likely in the production of the precursor preQ₀. asm.org
The creation of knockout mutants has also been instrumental in dissecting the steps of the pathway. By generating a queA mutant and then deleting queC in that background, researchers were able to further pinpoint the function of QueC to a step before the action of QueA. asm.org
Furthermore, studies on E. coli have revealed that QueE, the enzyme that produces this compound, has a "moonlighting" function as a cell division regulator under certain stress conditions. plos.org When QueE levels are high, it can co-localize with the cell division protein FtsZ, leading to filamentation of the cells. plos.org Site-directed mutagenesis of catalytically important residues in QueE has allowed researchers to separate its two functions, identifying specific amino acids that are crucial for either Q-biosynthesis or the regulation of cell division. plos.org This demonstrates the power of genetic manipulation in uncovering novel biological roles for enzymes involved in the 7-deazaguanine (B613801) pathway.
Mass Spectrometry for Metabolite Identification and Quantification in Biological Samples
Mass spectrometry (MS) has emerged as a powerful analytical technique for the identification and quantification of this compound and other related metabolites in complex biological samples. researchgate.netpnas.org This method, often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity, allowing for the detection of low-abundance molecules.
LC-MS/MS has been successfully employed to detect and quantify various 7-deazaguanine derivatives in the DNA of bacteria and phages. researchgate.netpnas.org In these studies, DNA is enzymatically hydrolyzed to its constituent deoxynucleosides, which are then separated by liquid chromatography and analyzed by mass spectrometry. pnas.org By comparing the retention times and mass-to-charge ratios (m/z) of the analytes to those of synthetic standards, researchers can confidently identify and quantify the modified nucleosides. pnas.org
For instance, a quantitative analysis using external calibration curves revealed the presence of approximately 1,600 dADG (2'-deoxy-7-amido-7-deazaguanosine) modifications per 10⁶ nucleotides in Salmonella enterica serovar Montevideo. pnas.org The same study detected much lower levels of dPreQ₀ (2'-deoxy-7-cyano-7-deazaguanine), suggesting that dADG is the major product of the pathway in this organism. pnas.org The limit of detection for these modified deoxynucleosides can be as low as the femtomole range. nih.gov
Mass spectrometry has also been crucial in the in vitro characterization of the enzymes in the 7-deazaguanine pathway. In studies of QueE, mass spectrometry was used to identify the product of the reaction with an alternative substrate, 6-carboxypterin (6-CP). acs.orgmit.edu The analysis revealed the formation of a covalent adduct between 6-CP and the 5'-deoxyadenosyl moiety of SAM, providing further insight into the enzyme's catalytic mechanism. acs.orgmit.edu
Q & A
What is the biosynthetic pathway leading to 7-Carboxy-7-deazaguanine (CDG)?
CDG biosynthesis begins with GTP, which is converted to 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) via enzymes QueD (6-carboxytetrahydropterin synthase) and others. The radical S-adenosyl-L-methionine (SAM) enzyme QueE then catalyzes a radical-mediated ring contraction of CPH4 to CDG, forming the pyrrolopyrimidine core essential for 7-deazapurine derivatives. This step is critical for downstream synthesis of queuosine-modified tRNAs and natural products like archaeosine .
What experimental techniques are used to detect CDG in biological samples?
CDG detection relies on LC-UV-MS/MS after enzymatic digestion of DNA/RNA. Isotopic labeling (e.g., ¹⁵N₅-GTP or ¹³C/¹⁵N-GTP) combined with tandem MS fragmentation confirms CDG identity by tracking CO₂ and NH₃ loss. Semi-preparative HPLC is used for purification prior to analysis .
How does QueE catalyze the radical-mediated ring contraction in CDG biosynthesis?
QueE, a radical SAM enzyme, uses a [4Fe-4S]⁺ cluster to reductively cleave SAM, generating a 5'-deoxyadenosyl radical (5'-dAdo•). This radical abstracts a hydrogen atom from C6 of CPH4, initiating a complex rearrangement involving carbon skeleton reorganization and decarboxylation. EPR spectroscopy and Mössbauer studies confirm the cluster’s role in radical generation and substrate binding .
How do reaction conditions influence the catalytic outcomes of QueE?
Under reductive conditions (e.g., with dithionite), QueE produces CDG via radical-mediated decarboxylation. In non-reductive conditions , SAM’s polar chemistry dominates, leading to esterification of CPH4 with 5'-dAdo to form 6-CP-dAdo ester. This duality highlights QueE’s ability to switch between radical and polar mechanisms depending on redox environment .
What is the kinetic and metal ion dependency of QueE?
Steady-state kinetics reveal a Kₘ of 20 ± 7 µM for CPH4 and kcat of 5.4 ± 1.2 min⁻¹. QueE requires Mg²⁺ for activity (Kapp = 0.21 ± 0.03 mM), likely stabilizing the substrate or transition state. SAM also exhibits a Kapp of 45 ± 1 µM .
What isotopic labeling approaches have elucidated the mechanism of QueE?
Deuterium labeling at CPH4’s C6 or C7 positions tracks radical initiation and stereochemical outcomes. For example, deuterated CPH4 shows reduced kcat/Kₘ ratios, confirming H• abstraction from C6 initiates catalysis. ¹⁵N/¹³C isotopic tracing in MS validates product identity and reaction intermediates .
How is CDG integrated into tRNA modification pathways?
CDG is a precursor to queuosine, a hypermodified tRNA nucleoside. Queuine tRNA-guanine transglycosylase (TGT) replaces guanine with 7-cyano-7-deazaguanine (preQ0), derived from CDG via QueC (preQ0 synthetase). This modification occurs at the wobble position of tRNAs, influencing translational fidelity .
What structural insights exist for QueE’s active site and SAM binding?
X-ray crystallography of Bacillus subtilis QueE reveals a conserved TIM-barrel fold with a [4Fe-4S] cluster coordinated by three cysteines. SAM binds near the cluster, with its sulfonium moiety positioned for reductive cleavage. Mutagenesis studies identify residues critical for substrate orientation and radical propagation .
How do phylogenetic studies inform the distribution of CDG biosynthesis genes?
Genomic analyses show queE is widespread in bacteria (e.g., Bacillus, E. coli), archaea (e.g., Sulfolobus viruses), and phage genomes. Its presence correlates with 7-deazapurine-modified DNA, as seen in Sulfolobus virus STSV-2 (0.04% dCDG substitution). Horizontal gene transfer likely explains its distribution across domains .
What unresolved contradictions exist in QueE’s catalytic mechanism?
While H• abstraction from CPH4’s C6 is established, the exact sequence of bond rearrangements remains debated. Some studies propose a spirocyclic intermediate, whereas others suggest direct C7-C7 bond formation. Discrepancies in radical quenching pathways under varying redox conditions also warrant further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
